![molecular formula C27H25FN2O3 B2902358 N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide CAS No. 1235296-09-9](/img/structure/B2902358.png)
N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide, commonly known as FLX, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. FLX is a potent and selective antagonist of the dopamine D3 receptor, which is involved in several neurological and psychiatric disorders, including addiction, schizophrenia, and Parkinson's disease.
Scientific Research Applications
FLX has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, FLX is being investigated as a potential drug candidate for the treatment of addiction, schizophrenia, and Parkinson's disease. In neuroscience, FLX is being used as a tool to study the role of the dopamine D3 receptor in various neurological and psychiatric disorders. In pharmacology, FLX is being used to develop new drugs that target the dopamine D3 receptor with higher selectivity and potency.
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as fentanyl analogs, are known to interact with opioid receptors . These receptors play a crucial role in pain perception and reward systems in the body.
Mode of Action
Based on its structural similarity to fentanyl analogs, it can be hypothesized that it may bind to opioid receptors, leading to a series of downstream effects .
Biochemical Pathways
Fentanyl analogs generally influence the opioidergic system, which can lead to changes in pain perception and reward responses .
Pharmacokinetics
Phase II metabolic reactions, such as glucuronide or sulfate conjugate formation, can also be expected .
Result of Action
Based on its potential interaction with opioid receptors, it may lead to altered pain perception and reward responses .
Advantages and Limitations for Lab Experiments
FLX has several advantages for lab experiments, including its high selectivity and potency for the dopamine D3 receptor, its low affinity for other dopamine receptors, and its ability to cross the blood-brain barrier. However, FLX also has some limitations for lab experiments, including its relatively short half-life, which requires frequent dosing, and its high cost, which limits its availability for some research groups.
Future Directions
FLX has several potential future directions for research, including the development of new drugs that target the dopamine D3 receptor with higher selectivity and potency, the investigation of FLX as a potential treatment for addiction, schizophrenia, and Parkinson's disease, and the use of FLX as a tool to study the role of the dopamine D3 receptor in various neurological and psychiatric disorders. Additionally, the optimization of the synthesis method for FLX could result in higher yields and purity, which would increase its availability for research.
Synthesis Methods
The synthesis of FLX involves the reaction of 1-(2-fluorobenzoyl)piperidin-4-ylmethylamine with 9H-xanthene-9-carboxylic acid chloride in the presence of a base, such as triethylamine, in an organic solvent, such as dichloromethane. The resulting product is then purified by column chromatography to obtain pure FLX. This synthesis method has been optimized and improved over the years, resulting in higher yields and purity of FLX.
properties
IUPAC Name |
N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25FN2O3/c28-22-10-4-1-7-19(22)27(32)30-15-13-18(14-16-30)17-29-26(31)25-20-8-2-5-11-23(20)33-24-12-6-3-9-21(24)25/h1-12,18,25H,13-17H2,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQFFKQWRFEEKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C(=O)C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.